

Application Note: Quantitative Analysis of 2-hydroxy-1-(3-nitrophenyl)ethanone

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Compound of Interest

Compound Name: 2-hydroxy-1-(3-nitrophenyl)ethanone

CAS No.: 72802-41-6

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Abstract

This technical guide provides detailed analytical methodologies for the quantitative determination of **2-hydroxy-1-(3-nitrophenyl)ethanone**, a key intermediate in various synthetic pathways. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, ensuring robust and reliable quantification. This document outlines two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) with Flame Ionization Detection (FID). Additionally, a foundational protocol for UV-Vis Spectrophotometry is presented for rapid screening purposes. The causality behind experimental choices, self-validating system designs, and references to authoritative standards are integrated throughout the text to ensure scientific integrity and practical applicability.

Introduction

2-Hydroxy-1-(3-nitrophenyl)ethanone is a nitroaromatic ketone of significant interest in organic synthesis, serving as a precursor for various biologically active molecules and pharmaceutical compounds.^[1] Its chemical structure, featuring a hydroxyl group ortho to the acetyl group and a nitro group in the meta position on the phenyl ring, imparts specific physicochemical properties that dictate the choice of analytical methodology. The molecular weight of this compound is 181.15 g/mol, and it typically exists as a solid with a melting point in

the range of 88-90 °C.[2][3] Accurate quantification of this analyte is critical for reaction monitoring, purity assessment, and stability studies. This application note details validated starting points for developing robust analytical methods for this purpose.

Chemical Structure and Properties

A clear understanding of the analyte's structure is fundamental to method development.

Caption: Chemical structure of **2-hydroxy-1-(3-nitrophenyl)ethanone**.

High-Performance Liquid Chromatography (HPLC) Method

Reversed-phase HPLC with UV detection is the premier method for the quantification of nitroaromatic compounds due to its high resolution, sensitivity, and applicability to non-volatile analytes.[4] The following protocol is adapted from a method for the structural isomer 2-hydroxy-3-nitroacetophenone and serves as an excellent starting point for method development and validation.[5]

Scientific Principles

The separation is based on the partitioning of the analyte between a non-polar stationary phase (C18) and a polar mobile phase. The nitro and hydroxyl functional groups contribute to the polarity of **2-hydroxy-1-(3-nitrophenyl)ethanone**, influencing its retention on the column. The mobile phase composition, particularly the ratio of organic solvent to aqueous buffer, is a critical parameter for optimizing retention time and peak shape. The aromatic ring and nitro group are strong chromophores, allowing for sensitive detection at UV wavelengths around 254 nm.[5]

Experimental Protocol

Instrumentation and Consumables:

- HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

- Vials: Amber glass vials to prevent photodegradation.
- Syringe Filters: 0.45 μm PTFE syringe filters for sample clarification.
- Solvents: HPLC grade acetonitrile, water, triethylamine, and glacial acetic acid.

Mobile Phase Preparation: Prepare a mobile phase consisting of water, acetonitrile, triethylamine, and acetic acid in a ratio of 400:600:0.5:1 (v/v/v/v).[5] Degas the mobile phase prior to use.

Standard Solution Preparation:

- Accurately weigh approximately 10 mg of **2-hydroxy-1-(3-nitrophenyl)ethanone** reference standard.
- Dissolve in a 10 mL volumetric flask using the mobile phase as the diluent to obtain a stock solution of 1 mg/mL.
- Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 $\mu\text{g/mL}$).

Sample Preparation:

- Accurately weigh the sample containing **2-hydroxy-1-(3-nitrophenyl)ethanone**.
- Dissolve the sample in a known volume of mobile phase to achieve a theoretical concentration within the calibration range.
- Filter the sample solution through a 0.45 μm PTFE syringe filter into an amber HPLC vial.

Chromatographic Conditions:

Parameter	Condition
Column	C18 (4.6 x 150 mm, 5 µm)
Mobile Phase	Water:Acetonitrile:Triethylamine:Acetic Acid (400:600:0.5:1)
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 µL
Detection	UV at 254 nm

| Run Time | 10 minutes |

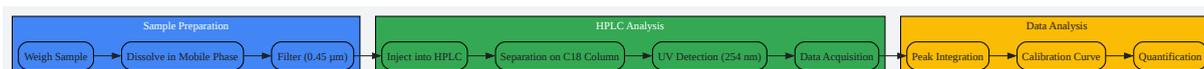
Data Analysis and System Suitability

Construct a calibration curve by plotting the peak area of the analyte against the concentration of the prepared standards. Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r^2), which should be ≥ 0.999 . The concentration of the analyte in the samples can then be calculated from this curve.

System Suitability Parameters:

Parameter	Acceptance Criteria
Tailing Factor	≤ 2.0
Theoretical Plates	> 2000

| RSD of Peak Area | $\leq 2.0\%$ (for n=6 injections) |



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Caption: HPLC workflow for the quantification of **2-hydroxy-1-(3-nitrophenyl)ethanone**.

Gas Chromatography (GC) Method

For volatile and thermally stable compounds, Gas Chromatography offers a high-resolution alternative. The following method is also adapted from a protocol for a structural isomer and provides a solid foundation for analysis.[5]

Scientific Principles

In GC, the sample is vaporized and partitioned between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase within a capillary column. Separation is based on the compound's boiling point and its interaction with the stationary phase. The hydroxyl group in **2-hydroxy-1-(3-nitrophenyl)ethanone** may require derivatization to improve peak shape and thermal stability, although a direct injection may be feasible. A temperature gradient program is employed to ensure the elution of the analyte in a reasonable time with good resolution.

Experimental Protocol

Instrumentation and Consumables:

- GC System: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a suitable capillary column.
- Column: A non-polar or medium-polarity column, such as one with a 100% dimethylpolysiloxane or 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-1 or DB-5).
- Vials: 2 mL clear glass GC vials with septa.
- Solvents: GC grade solvent compatible with the sample (e.g., acetone, ethyl acetate).

Standard and Sample Preparation: Prepare standards and samples in a suitable volatile solvent (e.g., acetone) at concentrations appropriate for GC-FID analysis (typically in the low µg/mL to ng/mL range).

Chromatographic Conditions:

Parameter	Condition
Column	DB-1 or equivalent (30 m x 0.25 mm ID, 0.25 μ m film thickness)
Injector Temperature	280 °C
Detector Temperature	300 °C (FID)
Oven Program	Initial: 60 °C, hold for 1 min. Ramp 1: 30 °C/min to 180 °C. Ramp 2: 3 °C/min to 240 °C, hold for 3 min.[5]
Carrier Gas	Helium or Nitrogen at a constant flow.
Injection Mode	Split (e.g., 50:1)

| Injection Volume | 1 μ L |

Data Analysis

Similar to the HPLC method, a calibration curve is constructed by plotting the peak area against the concentration of the standards. The concentration of **2-hydroxy-1-(3-nitrophenyl)ethanone** in the samples is determined using the linear regression of this curve.

UV-Vis Spectrophotometry

For a rapid, high-throughput, but less specific quantification, UV-Vis spectrophotometry can be employed. This method is suitable for pure samples or simple mixtures where interfering substances do not absorb at the wavelength of maximum absorbance (λ_{\max}) of the analyte.

Protocol

- Determine λ_{\max} : Prepare a dilute solution of **2-hydroxy-1-(3-nitrophenyl)ethanone** in a suitable solvent (e.g., ethanol or methanol). Scan the absorbance from 200 to 400 nm to identify the wavelength of maximum absorbance.

- **Prepare Calibration Standards:** Prepare a series of standards with known concentrations in the chosen solvent.
- **Measure Absorbance:** Measure the absorbance of each standard and the sample solutions at the determined λ_{max} .
- **Quantify:** Plot a calibration curve of absorbance versus concentration and determine the concentration of the unknown sample.

Method Validation Considerations

For use in regulated environments, the chosen analytical method should be validated according to ICH guidelines. Key validation parameters include:

- **Specificity:** The ability to assess the analyte unequivocally in the presence of other components.
- **Linearity:** The ability to elicit test results that are directly proportional to the concentration of the analyte.
- **Range:** The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
- **Accuracy:** The closeness of the test results obtained by the method to the true value.
- **Precision:** The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
- **Detection Limit (LOD):** The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
- **Quantitation Limit (LOQ):** The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
- **Robustness:** A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

This application note provides comprehensive starting points for the quantitative analysis of **2-hydroxy-1-(3-nitrophenyl)ethanone** using HPLC, GC, and UV-Vis spectrophotometry. The HPLC method is recommended for its high specificity and sensitivity. The provided protocols, grounded in established analytical principles for similar compounds, offer a robust foundation for method development and validation in research and quality control settings.

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